Product packaging for Methyl 2-acetyl-3-(dimethylamino)acrylate(Cat. No.:CAS No. 203186-56-5)

Methyl 2-acetyl-3-(dimethylamino)acrylate

Cat. No.: B151993
CAS No.: 203186-56-5
M. Wt: 171.19 g/mol
InChI Key: RPFZLULJSPXVDO-FNORWQNLSA-N
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Description

Methyl 2-acetyl-3-(dimethylamino)acrylate is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO3 B151993 Methyl 2-acetyl-3-(dimethylamino)acrylate CAS No. 203186-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)7(5-9(2)3)8(11)12-4/h5H,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFZLULJSPXVDO-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51559-52-5
Record name Butanoic acid, 2-[(dimethylamino)methylene]-3-oxo-, methyl ester
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Synthetic Methodologies for Methyl 2 Acetyl 3 Dimethylamino Acrylate

Established Synthetic Routes

Established synthetic routes focus on direct and reliable methods for constructing the core enaminone structure. These often involve condensation reactions that are well-documented in organic chemistry.

A primary and straightforward method for synthesizing enaminones is the direct condensation of β-dicarbonyl compounds with amines. google.com For the synthesis of Methyl 2-acetyl-3-(dimethylamino)acrylate, the β-keto ester, methyl acetoacetate (B1235776), serves as the ideal starting material. The reaction involves the nucleophilic attack of dimethylamine (B145610) (or a derivative) on the carbonyl group of the β-keto ester, followed by dehydration to yield the final enaminone product.

To facilitate this reaction, various catalysts and conditions have been explored to improve yields and reaction times. Catalysts such as scandium(III) triflate (Sc(OTf)₃), cobalt(II) chloride, and bismuth(III) trifluoroacetate (B77799) have been shown to be effective. researchgate.net For instance, reactions can be carried out under solvent-free conditions at room temperature in the presence of a catalytic amount of cobalt(II) chloride, offering a simple experimental procedure and high yields. researchgate.net Similarly, bismuth(III) trifluoroacetate in water has been used to achieve high regio- and chemo-selective enamination of β-carbonyl compounds. researchgate.net

The general reaction scheme is as follows: Methyl Acetoacetate + Dimethylamine → this compound + Water

Different catalysts and their reported efficiencies in similar enaminone syntheses are summarized below.

CatalystSolventConditionsYield
Scandium(III) triflate (Sc(OTf)₃)Solvent-freeRoom Temp70-95%
Cobalt(II) chloride (CoCl₂)Solvent-freeRoom Temp75-95%
Bismuth(III) trifluoroacetate (Bi(TFA)₃)WaterRoom Temp63-98%
Ceric ammonium (B1175870) nitrate (B79036)Methylene (B1212753) dichlorideRoom Temp70-93%
Lanthanum trichloride (B1173362) heptahydrateMethylene dichlorideRoom Temp85-93%

This table presents data for the synthesis of various β-enaminones and β-enamino esters from 1,3-dicarbonyl compounds and amines, indicating the general effectiveness of these catalysts for the target synthesis. researchgate.net

One of the most widely used and efficient methods for the synthesis of this compound involves the reaction of methyl acetoacetate with an N,N-dimethylformamide (DMF) derivative, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). DMF-DMA serves as both the dimethylamine source and a dehydrating agent, reacting readily with active methylene compounds. nih.govnih.gov

This reaction is typically carried out by heating the active methylene compound with DMF-DMA, often in a solvent like xylene or under solvent-free conditions. nih.gov The high reactivity of DMF-DMA is due to the methoxy (B1213986) groups, which create a partially positive charge on the carbon atom, making it susceptible to nucleophilic attack by the enolate of the β-keto ester. nih.gov This approach is valued for its simplicity, high yields, and clean reaction profiles.

Example Reaction Conditions: A mixture of the active methylene compound (e.g., phthalimidoacetone) and DMF-DMA can be refluxed in xylene for several hours or heated under solvent-free microwave irradiation for a shorter duration, yielding the corresponding enaminone in high yields (e.g., 76-77%). nih.gov

Decarboxylative coupling reactions represent a more advanced strategy for forming C-C bonds and synthesizing enaminones from readily available materials. A notable method involves a copper-catalyzed C(sp³)–H oxidative functionalization of oxime acetates with α-oxocarboxylic acids. nih.govnih.gov This process proceeds under redox-neutral conditions and involves N-O and C-C bond cleavages, followed by new C-C bond formation to furnish the enaminone structure. nih.gov

While not a direct synthesis starting from a typical active methylene compound like methyl acetoacetate, this approach highlights a modern strategy for enaminone synthesis that begins with different precursors and proceeds via a decarboxylative mechanism. nih.gov The key advantage of this method is the use of simple starting materials without the need for ligands or bases. nih.gov

The synthesis of enaminones, including this compound, via isocyano acetic acid esters is not a commonly reported or established method. A literature search reveals that isocyanoacetates are more frequently used as reactants with pre-formed enaminones to synthesize other heterocyclic structures, such as pyrrole-2-carboxylic esters, through [3+2] cycloaddition reactions. organic-chemistry.org In these reactions, the enaminone acts as the three-atom component, and the isocyanoacetate provides the two-atom component for the cyclization. organic-chemistry.org There is currently a lack of evidence for a synthetic route that constructs the enaminone backbone itself starting from isocyano acetic acid esters.

One-pot syntheses are highly desirable as they improve efficiency by reducing the need for intermediate purification steps, saving time and resources. For enaminones, one-pot strategies often combine formylation and amination steps. A common and effective one-pot method involves the reaction of a methyl ketone with a formate (B1220265) ester (like methyl formate) in the presence of a strong base to form a β-keto aldehyde intermediate in situ. This intermediate is then immediately treated with dimethylamine to yield the final enaminone.

Another powerful one-pot approach involves the coupling of acid chlorides with terminal alkynes, followed by the subsequent addition of an amine to the intermediate alkynone. This sequence allows for a straightforward synthesis of enaminones under mild conditions with excellent yields.

Advanced Synthetic Modifications and Optimization

Efforts to improve the synthesis of this compound have focused on increasing yields, reducing reaction times, and employing more environmentally friendly conditions. A significant advancement in this area is the use of microwave-assisted organic synthesis (MAOS).

Microwave irradiation has been successfully applied to the synthesis of enaminones, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. nih.gov For example, the reaction of phthalimidoacetone (B19295) with DMF-DMA, which requires 8 hours of refluxing in xylene for a 76% yield, can be completed in just 20 minutes under microwave irradiation at 180°C to achieve a 77% yield. nih.gov This solvent-free microwave approach aligns with the principles of green chemistry by eliminating the need for volatile organic solvents. google.com

Optimization of reaction conditions also involves the screening of different catalysts and promoters. For instance, in the synthesis of α-aryl Z-enaminones, triflic acid (TfOH) was found to be a superior promoter compared to other acids like trifluoroacetic acid (TFA) or sulfuric acid, leading to higher yields and better stereoselectivity. The selection of the appropriate solvent, catalyst, and energy source is crucial for developing efficient and scalable syntheses of enaminones.

MethodConditionsTimeYieldReference
Conventional HeatingReflux in xylene8 hours76% nih.gov
Microwave IrradiationSolvent-free, 180°C20 minutes77% nih.gov
Microwave IrradiationDMF-THF, 50°C30 minutes64-94%

This table compares conventional and microwave-assisted methods for the synthesis of enaminones, demonstrating the significant advantages of microwave technology.

Role of Catalytic Systems and Promoters

The synthesis of β-enamino esters, including this compound, can be significantly influenced by the choice of catalyst. While the reaction between a β-keto ester and an amine source can proceed thermally, the use of catalysts accelerates the reaction rate, often allowing for milder conditions and improved yields.

A variety of Lewis acid catalysts have been proven effective. Studies on analogous syntheses have shown that catalysts such as cobalt(II) chloride, scandium(III) triflate [Sc(OTf)3], lanthanum trichloride (LaCl3·7H2O), and ceric ammonium nitrate can successfully promote the condensation of 1,3-dicarbonyl compounds with amines. acgpubs.org For instance, lanthanum trichloride is effective in methylene dichloride at room temperature, yielding products in the 85-93% range. acgpubs.org

More recently, iron(III) triflate [Fe(OTf)3] has been identified as a highly efficient, stable, and recyclable catalyst for this transformation under solvent-free conditions. researchgate.netresearchgate.net Research demonstrates that a low catalyst loading of just 1 mole % is sufficient to achieve excellent yields in very short reaction times. researchgate.net In a model reaction, increasing the catalyst loading from 0.5 mol% to 1.0 mol% increased the yield from 94% to 98% while significantly reducing the required reaction time. researchgate.net Other inexpensive and environmentally benign options include acetic acid, which can be used in catalytic amounts to afford good yields. organic-chemistry.org

The following table summarizes the performance of various catalytic systems in the synthesis of β-enamino ketones and esters.

CatalystCatalyst Loading (mol%)ConditionsReaction TimeYield (%)Source
Iron(III) triflate [Fe(OTf)3]1.0Solvent-free, 70°C2-10 min91-98 researchgate.netresearchgate.net
Scandium(III) triflate [Sc(OTf)3]5.0Solvent-freeSpecific time not statedHigh yields reported acgpubs.org
Ferric(III) ammonium nitrateCatalyticSolvent-free, Room Temp.Specific time not stated69-92 acgpubs.org
Lanthanum trichloride (LaCl3·7H2O)CatalyticMethylene Dichloride, Room Temp.Specific time not stated85-93 acgpubs.org
Cobalt(II) chlorideCatalyticSolvent-free, Room Temp.Specific time not stated75-95 acgpubs.org
Acetic Acid10.0Solvent-free, UltrasoundSpecific time not statedGood yields reported organic-chemistry.org

Investigation of Solvent Effects and Reaction Conditions

Reaction conditions play a critical role in the synthesis of this compound, with a significant trend towards minimizing or eliminating solvent use.

For the analogous compound, Ethyl 2-acetyl-3-(dimethylamino)acrylate, the synthesis is effectively carried out via a base-catalyzed condensation between ethyl acetoacetate and DMF-DMA under anhydrous conditions. The typical reaction parameters involve heating at 80–100°C for a duration of 4–6 hours.

A major focus of investigation has been the development of solvent-free protocols. acgpubs.orgresearchgate.net These methods are advantageous as they reduce chemical waste, simplify work-up procedures, and lower operational costs. The reaction between β-dicarbonyl compounds and amines proceeds efficiently under solvent-free conditions, often at room temperature or with gentle heating, particularly when a catalyst is employed. acgpubs.orgresearchgate.net

In addition to thermal heating, alternative energy sources have been explored to promote the reaction. The use of microwave irradiation, often in conjunction with a solid support like K-10 or KSF montmorillonite (B579905) clay, has been shown to be a facile method for obtaining β-enamino esters under solvent-free conditions with good to excellent yields. scielo.br Similarly, ultrasound has been used to facilitate the reaction, demonstrating another energy-efficient approach. organic-chemistry.org

MethodSolventTemperatureKey AdvantagesSource
Conventional HeatingNone (Anhydrous)80-100°CDirect, established method
Catalytic SynthesisNoneRoom Temp. to 70°CHigh yields, short reaction times, reduced energy acgpubs.orgresearchgate.net
Microwave IrradiationNone (with/without solid support)70-80°C (final temp)Rapid synthesis, reduced reaction time scielo.br
UltrasoundNoneNot specifiedEnergy efficient, promotes reaction organic-chemistry.org

Purification Techniques and Yield Enhancement

Achieving high purity and maximizing yield are key objectives in the synthesis of this compound.

The primary method for purification, particularly on a larger scale, is vacuum distillation. For the ethyl analogue, optimal distillation occurs at 120°C and a reduced pressure of 1.0 kPa, which effectively separates the product from unreacted starting materials and byproducts while avoiding thermal decomposition. For laboratory-scale purification, column chromatography using silica (B1680970) gel with a solvent system such as a hexane-ethyl acetate (B1210297) mixture is also a viable technique. mdpi.com

Yield enhancement is directly linked to the optimization of reaction conditions and catalyst selection. As noted, employing highly efficient catalysts like iron(III) triflate under solvent-free conditions can lead to near-quantitative yields (up to 98%) in a matter of minutes. researchgate.net The use of microwave-assisted, solvent-free methods has also been reported to produce high yields, often between 80% and 94%. acgpubs.orgscielo.br Driving the reaction to completion by removing the methanol (B129727) byproduct formed during the condensation with DMF-DMA is another common strategy to maximize product formation according to Le Chatelier's principle.

Considerations for Industrial Scale Production

Scaling the synthesis of this compound from the laboratory to an industrial setting introduces several important considerations. The economic and environmental advantages of solvent-free reactions are particularly significant at scale, as they eliminate costs associated with solvent purchase, recovery, and waste disposal. researchgate.netresearchgate.net

However, solvent-free processes can present challenges in heat and mass transfer, requiring specialized reactors to ensure uniform mixing and temperature control. The choice of catalyst becomes critical; an ideal industrial catalyst should be inexpensive, highly active, robust, and easily separable and recyclable. researchgate.net Catalysts like iron(III) triflate or supported catalysts such as KF/alumina fit these criteria well. researchgate.netresearchgate.net

Green Chemistry Principles in Synthetic Pathways

The synthesis of this compound is an area where multiple principles of green chemistry can be successfully applied.

Waste Prevention and Atom Economy : The condensation reaction to form the target compound is inherently atom-economical, with methanol being the only significant byproduct. Methodologies that achieve high yields further minimize waste generation.

Safer Solvents and Auxiliaries : A substantial body of research supports the synthesis of β-enamino esters under solvent-free conditions. acgpubs.orgresearchgate.netresearchgate.net This approach completely eliminates the use of volatile organic compounds (VOCs), aligning with the goal of using safer solvents or, ideally, no solvent at all.

Catalysis : The shift from stoichiometric reagents to catalytic alternatives is a cornerstone of green chemistry. The use of low loadings of recyclable catalysts like iron(III) triflate or solid-supported catalysts like KF/alumina exemplifies this principle, offering a more sustainable and efficient pathway. researchgate.netresearchgate.net

These approaches collectively contribute to a more environmentally benign production process for this compound, reducing its environmental footprint and aligning its synthesis with modern standards of sustainable chemistry.

Reactivity and Mechanistic Investigations of Methyl 2 Acetyl 3 Dimethylamino Acrylate

Enaminone and β-Keto Ester Reactivity Profile

The chemical behavior of methyl 2-acetyl-3-(dimethylamino)acrylate is governed by the interplay of its constituent functional groups. The molecule is a polar, push-pull alkene, featuring an electron-donating dimethylamino group and two electron-withdrawing groups (acetyl and methoxycarbonyl) conjugated with a C=C double bond.

Enaminone System: The (CH3)2N-C=C-C=O moiety constitutes an enaminone system. This functionality imparts nucleophilic character to the β-carbon (the carbon atom attached to the dimethylamino group) and electrophilic character to the carbonyl carbon. The lone pair of electrons on the nitrogen atom can delocalize through the double bond to the oxygen atom, making the enaminone a reactive intermediate.

β-Keto Ester System: The O=C-C-C=O portion of the molecule represents a β-keto ester. This system is known for the acidic nature of the α-proton (the proton on the carbon between the two carbonyl groups), although in this specific molecule, the α-carbon is part of the double bond and has no protons. The primary reactivity associated with this part of the molecule is the electrophilicity of the two carbonyl carbons and the β-carbon of the enone system.

This combination of functionalities allows the molecule to act as an electrophile in various reactions, particularly at the β-carbon, which is susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbon-carbon double bond makes this compound an excellent substrate for nucleophilic addition reactions. The dimethylamino group is a good leaving group, facilitating addition-elimination pathways.

The compound readily participates in Michael addition reactions, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. This 1,4-conjugate addition is a fundamental transformation in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The general mechanism involves the attack of a soft nucleophile (the Michael donor) on the electron-poor β-carbon of the acrylate (B77674) (the Michael acceptor). researchgate.net The resulting intermediate is a resonance-stabilized enolate.

The versatility of the Michael reaction has been enhanced through various catalytic methods. nih.gov For acrylates, the mechanism can be concerted, involving a cyclic intermolecular proton transfer from the nucleophilic donor to the oxygen of the ester's carbonyl group. researchgate.net

Nitrogen-based nucleophiles, such as primary and secondary amines, hydrazines, and amidrazones, react readily with this compound. The reaction typically proceeds via a nucleophilic addition to the β-carbon, followed by the elimination of dimethylamine (B145610).

When bifunctional N-nucleophiles like hydrazine (B178648) derivatives or amidrazones are used, the initial addition-elimination is often followed by an intramolecular cyclization, leading to the formation of various nitrogen-containing heterocycles. researchgate.net For instance, reactions with amidrazones can lead to the synthesis of substituted pyrazoles. researchgate.net The terminal nitrogen atom of the hydrazone moiety in amidrazones is typically the most powerful nucleophilic center, initiating the attack. researchgate.net

Table 1: Examples of Reactions with N-Nucleophiles

N-Nucleophile Reaction Conditions Product Type
Hydrazine Hydrate Heating in Ethanol Substituted Pyrazole (B372694)
Substituted Hydrazines Varies (e.g., reflux in acetic acid) N-substituted Pyrazoles
Amidrazones Room Temperature Mercapto Pyrazole Derivatives researchgate.net

Carbon nucleophiles, particularly those derived from active methylene (B1212753) compounds like 1,3-dicarbonyls (e.g., acetylacetone), react with this compound. researchgate.net The reaction is typically carried out in the presence of a base, which deprotonates the active methylene compound to generate a resonance-stabilized carbanion. researchgate.net This carbanion then acts as the nucleophile, attacking the β-carbon of the acrylate derivative.

The initial Michael adduct can sometimes undergo further intramolecular reactions, especially under heating, to form cyclic products. This pathway is a common strategy for synthesizing substituted carbocyclic and heterocyclic systems.

Table 2: Examples of Reactions with C-Nucleophiles

C-Nucleophile Base/Catalyst Product Type
Acetylacetone Basic catalyst (e.g., KF/Alumina) Michael Adduct researchgate.net
Ethyl Acetoacetate (B1235776) Sodium Ethoxide Substituted Cyclohexenone derivative

Oxygen nucleophiles, such as substituted phenols and naphthols, can also react with this compound. The reaction involves the O-conjugate addition of the phenoxide ion to the β-carbon of the acrylate system. scielo.br This reaction is often facilitated by a base to generate the more nucleophilic phenoxide from the corresponding phenol (B47542). The process results in the formation of an ether linkage via an addition-elimination mechanism, displacing the dimethylamino group. scielo.br

Cyclization Reactions for Heterocycle Formation

A significant application of this compound in organic synthesis is its use as a building block for constructing heterocyclic rings. nih.gov Its ability to react with bifunctional nucleophiles makes it a versatile precursor for a wide array of five- and six-membered heterocycles.

The general strategy involves a two-step, one-pot process:

Nucleophilic addition-elimination: A nucleophilic center from a reagent attacks the β-carbon, leading to the substitution of the dimethylamino group.

Intramolecular cyclization: A second nucleophilic center within the same reagent attacks one of the electrophilic carbonyl carbons, followed by dehydration or another elimination step to form the stable heterocyclic ring.

This methodology has been successfully employed to synthesize pyridines, pyrimidines, pyrazoles, isoxazoles, and other important heterocyclic frameworks by carefully selecting the appropriate binucleophile. For example, reaction with hydrazine leads to pyrazoles, while reaction with guanidine (B92328) can yield pyrimidines.

Esterification Reactions

Esterification and transesterification are fundamental reactions for modifying the ester group in acrylates. For this compound, these reactions allow for the substitution of the methyl group with other alkyl or functionalized groups, thereby altering the compound's physical and chemical properties.

The standard industrial production of simple acrylates like methyl acrylate involves the direct esterification of acrylic acid with an alcohol, such as methanol (B129727), under acid catalysis. wikipedia.orgresearchgate.net This process is typically driven to completion by removing the water formed during the reaction. google.com Similarly, the synthesis of the subject compound's parent acrylic acid would be a precursor step, followed by esterification.

Alternatively, transesterification offers a route to modify the existing methyl ester. This equilibrium-driven reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. google.com For example, the preparation of 2-dimethylaminoethyl acrylate is achieved through the transesterification of methyl acrylate with dimethylaminoethanol. wikipedia.org This suggests that a similar pathway could be employed to synthesize various esters of 2-acetyl-3-(dimethylamino)acrylic acid. The choice of catalyst and reaction conditions is crucial to optimize the yield and prevent side reactions, such as polymerization or Michael additions. wikipedia.orggoogle.com

Table 1: Common Esterification Methods for Acrylates

Reaction Type Reactants Catalyst Key Feature
Direct Esterification Acrylic Acid + Alcohol (e.g., Methanol) Acid (e.g., H₂SO₄) Equilibrium reaction; water removal shifts equilibrium. wikipedia.orggoogle.com

| Transesterification | Acrylate Ester + Alcohol | Acid or Base | Used to exchange the alkyl group of the ester. wikipedia.orggoogle.com |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target several of its functional groups: the carbon-carbon double bond, the acetyl group, and the ester moiety.

Oxidation: The electron-rich double bond is susceptible to oxidation. Research on the oxidation of acrylic acid and methyl acrylate provides insights into potential pathways. For instance, the oxidation of acrylic acid with oxygen in methanol, catalyzed by a PdCl₂/CuCl₂ system, yields methyl 3,3-dimethoxypropionate. researchgate.net The proposed mechanism involves the initial esterification of acrylic acid to methyl acrylate, followed by oxidation to an intermediate aldehyde, which is then acetalized by methanol. researchgate.net Applying this to this compound could potentially lead to the oxidation of the double bond, although the electronic effects of the acetyl and dimethylamino groups would influence the reaction's feasibility and outcome.

Reduction: The reduction of this compound can proceed via several pathways depending on the reducing agent and conditions.

Catalytic Hydrogenation: This can lead to the saturation of the carbon-carbon double bond, yielding Methyl 2-acetyl-3-(dimethylamino)propanoate. Under more forcing conditions, the acetyl group could also be reduced to a secondary alcohol.

Chemoselective Reduction: Specific reducing agents can target one functional group over others. For example, sodium borohydride (B1222165) (NaBH₄) would likely reduce the acetyl group (ketone) to a hydroxyl group preferentially over the ester or the conjugated double bond. In contrast, reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce both the acetyl and the ester groups. The reduction of the α,β-unsaturated system can also be achieved using specific methods like conjugate reduction.

Stereochemical Control and Isomerization Dynamics (e.g., Z/E Isomerism)

The double bond in this compound can exist as either the E or Z isomer. The relative stability and interconversion of these isomers are critical for its application in stereoselective synthesis. Product listings for this compound and its ethyl analog often specify the (2E) configuration, indicating that this isomer is likely the thermodynamically more stable and common form. cymitquimica.comnih.gov

The stereochemical configuration of acrylates is often determined using ¹H NMR spectroscopy by measuring the vicinal coupling constant (J) between the olefinic protons. scielo.br Typically, trans isomers exhibit larger coupling constants (J = 12–18 Hz) compared to cis isomers (J = 6–12 Hz). scielo.br However, for a tetrasubstituted alkene like this compound, this method is not applicable, and techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be required for an unambiguous assignment.

Interconversion between Z and E isomers can often be induced photochemically. Studies on other acrylates, such as methyl 3-(3-hydroxyphenoxy)acrylate, have demonstrated that photoisomerization can be used to convert the thermodynamically stable trans isomer into the cis isomer. scielo.br This process is often reversible, with the cis isomer reverting to the more stable trans form upon storage, although in some cases, the cis isomer can be highly stable. scielo.br The barrier for this isomerization can be lowered when the double bond is conjugated with a heteroatomic p-system, a feature present in this molecule due to the dimethylamino group. scielo.br

Influence of Functional Groups on Chemical Reactivity

The reactivity of this compound is a direct consequence of the interplay between its acetyl, dimethylamino, and methyl acrylate functionalities.

The acetyl group, a strong electron-withdrawing group, plays a crucial role in the molecule's reactivity. Its presence at the C2 position significantly enhances the electrophilicity of the carbon-carbon double bond. This activation makes the β-carbon (C3) highly susceptible to nucleophilic attack through a Michael addition (conjugate addition) mechanism. researchgate.net This reaction is a common feature for α,β-unsaturated carbonyl compounds. For example, methyl acrylate readily undergoes Michael addition with nucleophiles like amines and thiols. wikipedia.org The acetyl group in this compound works in concert with the methyl ester group to polarize the double bond, making it an excellent Michael acceptor. wikipedia.org

The dimethylamino group at the C3 position is a powerful electron-donating group. It engages its lone pair of electrons in resonance with the double bond and the carbonyl groups, creating a polarized "push-pull" system. This enamine-like character has two major consequences:

It further activates the molecule for reactions, but in a different manner than the acetyl group.

It can function as an excellent leaving group in nucleophilic vinylic substitution reactions.

When a nucleophile attacks the β-carbon, the reaction can proceed via an addition-elimination mechanism, resulting in the substitution of the dimethylamino group. This reactivity pattern makes the compound a versatile building block for the synthesis of various heterocyclic systems. The stability of the leaving group, dimethylamine, facilitates these transformations.

To understand the unique reactivity imparted by the acetyl group, it is useful to compare it with other electron-withdrawing groups, such as a cyano group, at the same position. The compound Methyl 2-cyano-3-(dimethylamino)acrylate serves as a relevant comparison. sigmaaldrich.com

Both the acetyl (-COCH₃) and cyano (-C≡N) groups are strongly electron-withdrawing and activate the double bond for nucleophilic attack. However, they differ in their steric and electronic profiles.

Electronic Effects: Both groups are π-acceptors and inductive withdrawing groups. The cyano group is generally considered to be more strongly electron-withdrawing than the acetyl group. This would render the β-carbon in the cyano-substituted analog even more electrophilic.

Steric Effects: The cyano group is linear and sterically less demanding than the acetyl group. This could lead to faster reaction rates with bulky nucleophiles for the cyano-substituted compound.

Studies on related compounds, such as methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate, show that they readily undergo nucleophilic substitution of a group on the furan (B31954) ring, a reaction facilitated by the electron-withdrawing nature of the acrylate system. researchgate.net The rate of such nucleophilic reactions is highly dependent on the nature of the substituents. researchgate.net By analogy, one would expect both this compound and its cyano analog to be highly reactive towards nucleophiles, with potential differences in reaction rates and substrate scope due to the distinct electronic and steric properties of the acetyl and cyano groups.

Table 2: Comparison of Activating Groups at C2 Position

Feature Acetyl Group (-COCH₃) Cyano Group (-C≡N)
Electronic Nature Strong electron-withdrawing (inductive and resonance) Very strong electron-withdrawing (inductive and resonance)
Steric Hindrance Moderate Low (linear geometry)

| Predicted Reactivity | Highly activates the double bond for Michael addition and nucleophilic substitution. researchgate.net | Potentially activates the double bond more strongly than the acetyl group; may exhibit faster reaction rates. sigmaaldrich.comresearchgate.net |

Applications in Organic Synthesis

General Utility as a Versatile Building Block for Complex Molecular Architectures

Methyl 2-acetyl-3-(dimethylamino)acrylate is a highly functionalized organic compound that serves as a versatile C3 synthon. Its structure incorporates multiple reactive sites: an electrophilic double bond (Michael acceptor), an acetyl group, a methyl ester, and a dimethylamino group which can act as a leaving group. This unique combination of functional groups allows it to participate in a variety of chemical transformations, making it an invaluable tool for synthetic chemists. guidechem.com

The compound's utility stems from its ability to undergo reactions such as Michael additions, cycloadditions, and condensation-cyclization sequences. The presence of the electron-withdrawing acetyl and ester groups activates the double bond for nucleophilic attack, while the dimethylamino group can be readily displaced by other nucleophiles, facilitating ring-closure reactions. This reactivity profile enables the construction of complex molecular frameworks from relatively simple starting materials. It is particularly effective in domino reactions where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.

Synthesis of Diverse Heterocyclic Systems

The multifunctional nature of this compound makes it an ideal precursor for the synthesis of a broad spectrum of heterocyclic compounds. Its reaction with binucleophiles is a common and efficient strategy for constructing five- and six-membered rings, as well as more complex fused systems.

Pyrazoles and their fused derivatives are a prominent class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. The synthesis of pyrazoles can be efficiently achieved through the reaction of this compound with hydrazine (B178648) derivatives. rsc.orgmdpi.com In this reaction, the hydrazine initially acts as a nucleophile in a Michael addition to the activated double bond. Subsequent intramolecular condensation and elimination of the dimethylamino group and water leads to the formation of the pyrazole (B372694) ring.

Furthermore, this building block is instrumental in synthesizing pyrazolopyrimidines, such as the gout medication Allopurinol. researchgate.net The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold often involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. researchgate.netresearchgate.net this compound serves as a potent 1,3-dielectrophile in this context. The reaction proceeds via an initial Michael addition of the exocyclic amino group of the aminopyrazole, followed by an intramolecular cyclization and elimination sequence to furnish the fused pyrazolopyrimidine core. nanobioletters.com

Table 1: Synthesis of Pyrazoles and Pyrazolopyrimidines

Product Reactant(s) Key Reaction Type
Substituted Pyrazoles Hydrazine Hydrate Michael Addition / Cyclocondensation

Pyrimidines and Fused Pyrimidinones

Pyrimidines are fundamental heterocyclic structures found in nucleic acids and numerous bioactive compounds. thieme-connect.de this compound is a valuable precursor for pyrimidine (B1678525) synthesis due to its 1,3-dicarbonyl-like reactivity. It can react with various amidine-containing compounds, such as urea, thiourea, or guanidine (B92328), in a cyclocondensation reaction. researchgate.net The reaction typically involves the sequential addition of the two nucleophilic nitrogen atoms of the amidine to the electrophilic centers of the acrylate (B77674), followed by cyclization and elimination to form the pyrimidine ring.

This methodology can be extended to the synthesis of fused pyrimidinones. These bicyclic systems are often constructed by reacting a suitable cyclic amine or amide with the acrylate building block. The reaction sequence allows for the annulation of a pyrimidine ring onto a pre-existing ring system, providing access to a diverse range of fused heterocyclic structures. nih.gov

Table 2: Synthesis of Pyrimidines

Product Reactant(s) Key Reaction Type
Substituted Pyrimidines Urea, Thiourea, Guanidine Cyclocondensation

Pyrans and Fused Pyranones

Pyrans and pyranones are oxygen-containing heterocycles present in many natural products. The synthesis of these rings can be accomplished using this compound through reactions with active methylene (B1212753) compounds. nih.govgrafiati.com For instance, the reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base can lead to the formation of highly substituted 4H-pyrans. This transformation often proceeds through a sequence of Michael addition, intramolecular cyclization, and elimination.

One-pot syntheses of fused pyran-2-ones have been developed utilizing 1,3-dicarbonyl compounds and reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to generate in situ enamines that are structurally analogous to this compound. semanticscholar.org This highlights the role of the enaminone functionality in facilitating the construction of the pyranone ring system.

Table 3: Synthesis of Pyrans

Product Reactant(s) Key Reaction Type
Substituted 4H-Pyrans Malononitrile, Ethyl Cyanoacetate Michael Addition / Cyclization

Pyrrolotriazine Derivatives

Pyrrolotriazines are a class of fused nitrogen heterocycles that have garnered interest, particularly with the emergence of antiviral drugs like Remdesivir, which contains this core structure. The synthesis of the pyrrolo[2,1-f] researchgate.netijnc.irasianpubs.orgtriazine scaffold can be achieved starting from pyrrole (B145914) derivatives. A synthetic route involves the cycloaddition of tosylmethyl isocyanide (TosMIC) with a β-substituted acrylate, such as this compound, to form a pyrrole derivative. nih.gov This substituted pyrrole can then be further elaborated and cyclized to form the fused triazine ring. The acrylate, in this case, provides the necessary carbon framework that is ultimately incorporated into the final bicyclic system.

Table 4: Synthesis of Pyrrolotriazines

Product Intermediate Reactant(s) for Intermediate Key Reaction Type

Pyrido[1,2-a]pyrimidones and Thiazolo[3,2-a]pyrimidones

Fused pyrimidine systems like pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones are prevalent in pharmacologically active compounds. The synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones can be accomplished through a domino strategy involving the reaction of 2-aminopyridines with Michael acceptors like this compound. researchgate.net This cascade process typically involves an aza-Michael addition, elimination of dimethylamine (B145610), intramolecular acyl substitution, and subsequent tautomerization or rearrangement to yield the final fused product. researchgate.net

Similarly, the thiazolo[3,2-a]pyrimidine skeleton can be constructed using the acrylate reagent. belnauka.bynih.gov A common approach involves the initial formation of a dihydropyrimidine-2(1H)-thione via a Biginelli-type reaction. ijnc.irrasayanjournal.co.in This thione can then be reacted with a suitable partner to build the fused thiazole (B1198619) ring. Alternatively, this compound can be used to construct the pyrimidine portion of the molecule by reacting it with an appropriate thiazole-based nucleophile, such as a 2-aminothiazole (B372263) derivative, leading to the fused bicyclic system. mdpi.commdpi.com

Table 5: Synthesis of Fused Pyrimidones

Product Reactant(s) Key Reaction Type
Pyrido[1,2-a]pyrimidones 2-Aminopyridines Aza-Michael Addition / Domino Cyclization

Pyrido[1,2-a]-pyridinones and 2H-1-Benzopyran-2-ones

While direct synthesis of Pyrido[1,2-a]-pyridinones using this compound is not extensively documented, the structural motifs present in the molecule are highly conducive to such transformations. The synthesis of related 2H-pyrido[1,2-a]pyrimidin-2-ones has been achieved through a domino strategy involving the reaction of 2-aminopyridines with acrylates. This suggests a plausible pathway where the enamine portion of this compound could react with a suitable partner to construct the pyridinone core.

In the synthesis of 2H-1-Benzopyran-2-ones, commonly known as coumarins, this compound serves as a valuable synthon. The reaction typically involves the condensation of a phenol (B47542) with the β-ketoester functionality inherent in the acrylate derivative. For instance, the reaction of substituted phenols with methyl acetoacetate (B1235776), a related compound, in the presence of an acid catalyst, is a well-established method for coumarin (B35378) synthesis. acgpubs.org The dimethylamino group in this compound can act as a leaving group, facilitating the cyclization process to form the benzopyranone ring system.

Table 1: Synthesis of 2H-1-Benzopyran-2-ones from Phenols and a β-Ketoester

Phenol Derivativeβ-KetoesterCatalystProductReference
Substituted PhenolsMethyl AcetoacetateNatural AcidsSubstituted 2H-1-Benzopyran-2-ones acgpubs.org

Quinolines and Fluoroquinolone Antibacterials

The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved using β-enamino esters like this compound. researchgate.netresearchgate.net These compounds are key intermediates in reactions such as the Conrad-Limpach and Knorr quinoline (B57606) syntheses. The general strategy involves the reaction of an aniline (B41778) with the β-enamino ester, followed by thermal cyclization to form the quinolone ring. The specific substitution pattern on the resulting quinoline is determined by the structure of the aniline and the β-enamino ester.

While direct application of this compound in the synthesis of commercial fluoroquinolone antibacterials is not explicitly detailed in readily available literature, its potential as a precursor is evident. The quinoline core is central to the structure of fluoroquinolones, and the versatility of β-enamino esters in constructing this core makes them attractive starting materials for the synthesis of novel analogs.

Synthesis of Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The reactivity of this compound extends to the synthesis of a diverse range of other heterocycles containing nitrogen, oxygen, and sulfur atoms. acgpubs.orgresearchgate.net

Nitrogen-Containing Heterocycles:

Pyrazoles: The reaction of β-enamino esters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. asianpubs.orgrsc.org The reaction proceeds through a condensation-cyclization sequence, with the substituents on the final pyrazole ring being determined by the structure of the starting materials.

Pyrimidines: Pyrimidine rings can be constructed by reacting β-enamino esters with amidines or other suitable three-atom components. thieme-connect.deresearchgate.netmdpi.comgoogle.com The enamine portion of the acrylate provides two of the carbon atoms for the pyrimidine ring.

Oxygen-Containing Heterocycles:

As discussed earlier, the synthesis of coumarins (2H-1-benzopyran-2-ones) is a key application of this compound in the formation of oxygen-containing heterocycles. acgpubs.org

Sulfur-Containing Heterocycles:

Thiazoles: The synthesis of thiazole derivatives can be achieved by reacting a compound containing the core structure of this compound with a source of sulfur, such as Lawesson's reagent, or by reacting a halo-acetyl derivative with a thioamide. researchgate.netresearchgate.netnih.govgoogle.com

Table 2: Examples of Heterocycles Synthesized from β-Enamino Esters

Heterocycle ClassKey ReactantGeneral Reaction Type
PyrazolesHydrazinesCondensation-Cyclization
PyridinonesAmidinesCondensation-Cyclization
QuinolinesAnilinesCondensation-Cyclization
CoumarinsPhenolsCondensation-Cyclization
ThiazolesThioamides/Sulfurating agentsCyclization

Precursor for Advanced Functional Materials

The unique electronic and structural features of molecules derived from this compound make them promising candidates for the development of advanced functional materials.

Synthesis of Fluorescent Dyes and Markers

The extended π-conjugation present in many of the heterocyclic systems synthesized from this compound forms the basis for their potential use as fluorescent dyes. nih.gov The absorption and emission properties of these molecules can be fine-tuned by varying the substituents on the heterocyclic core. While specific examples detailing the direct conversion of this compound into commercial fluorescent dyes are not abundant, the synthesis of fluorescent enone-derived alpha-amino acids highlights the potential of related structures in creating novel fluorescent markers for biological applications. nih.gov The inherent fluorescence of certain coumarin and quinoline derivatives further underscores the utility of this precursor in the field of fluorescent materials. mdpi.com

Utility in Polymer Chemistry

The acrylate functionality in this compound allows it to participate in polymerization reactions, opening up avenues for the creation of specialty polymers with unique properties.

Monomer for Specialty Polymer Synthesis

This compound can act as a functional monomer in the synthesis of specialty polymers. researchgate.netrsc.orgnih.govrsc.org The presence of the acetyl and dimethylamino groups can impart specific properties to the resulting polymer, such as altered polarity, chelating ability, and potential for post-polymerization modification. Copolymerization of this monomer with other acrylates or vinyl monomers allows for the precise tuning of the polymer's physical and chemical properties. researchgate.net For instance, the incorporation of amino-functionalized acrylates can enhance the adhesive properties of the polymer or introduce sites for further chemical reactions. While extensive studies on the homopolymerization and copolymerization of this specific monomer are not widely reported, the principles of acrylate polymerization suggest its viability in creating novel polymeric materials. researchgate.net

Based on a thorough review of the available scientific literature, there is no specific information regarding the use of "this compound" for the preparation of amphiphilic copolymers or the design of polymeric nanocarriers for controlled release. The research in these areas predominantly focuses on structurally related monomers such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) and methyl methacrylate (MMA).

Therefore, it is not possible to provide an article that is "thorough, informative, and scientifically accurate" while strictly adhering to the specified compound and outline, as no published research data exists for these specific applications of "this compound".

Role in Medicinal Chemistry and Biological Activity Studies

Synthetic Precursor for Biologically Active Compounds

Methyl 2-acetyl-3-(dimethylamino)acrylate is a valuable precursor in organic synthesis due to its reactive nature. The ethyl ester analog, ethyl 2-acetyl-3-(dimethylamino)acrylate, is noted for its ability to participate in key chemical transformations such as esterification and Michael addition reactions. chembk.com These reactions are fundamental in constructing the core structures of various biologically active compounds. The presence of both an acetyl group and a dimethylamino group enhances its reactivity, making it a useful intermediate for creating more complex molecular architectures with potential therapeutic properties. For instance, derivatives of N,N-dimethylamino acrylate (B77674) serve as key starting materials in the synthesis of important heterocyclic compounds that form the basis of many pharmaceutical drugs. researchgate.net

Intermediate in Pharmaceutical Agent Development

The role of N,N-dimethylamino acrylate derivatives as intermediates is well-documented in the synthesis of established pharmaceutical agents. A notable example is the facile and inexpensive synthesis of Rufinamide, an anticonvulsant medication used to treat Lennox-Gastaut Syndrome, and Allopurinol, a drug used in the management of gout and hyperuricemia. researchgate.net The development of a new protocol utilizing N,N-dimethylamino acrylate derivatives for the synthesis of these drugs highlights the importance of this class of compounds in pharmaceutical manufacturing. researchgate.net The ethyl ester, ethyl 2-acetyl-3-(dimethylamino)acrylate, is also broadly classified as a pharmaceutical intermediate, indicating its role in the production of various active pharmaceutical ingredients (APIs). chembk.com

Development of Anticancer Agents and Tumor Inhibitors

The acrylate scaffold is a subject of significant interest in the development of novel anticancer agents. Research has shown that various acrylate derivatives possess potent antiproliferative properties. For example, a series of newly synthesized acrylic acid and acrylate ester derivatives were evaluated for their cytotoxic activity against the MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov

One study highlighted an acrylic acid derivative, compound 4b , which demonstrated a potent cytotoxic effect on the MDA-MB-231 cell line with an IC50 value of 3.24 ± 0.13 μM. nih.gov Another methyl acrylate ester, compound 6e , emerged as a highly effective cytotoxic agent against MCF-7 cells, with an IC50 value of 2.57 ± 0.16 μM. nih.gov These findings underscore the potential of the acrylate moiety as a pharmacophore for the design of new tumor inhibitors. The research into related compounds, such as methyl 3-[2-(acetylamino)-3-thienyl]acrylate, is also focused on exploring their potential anticancer effects through screening against various biological targets. ontosight.ai

Table 1: Cytotoxic Activity of Selected Acrylate Derivatives

Compound Cell Line IC50 (μM)
Acrylic Acid Derivative 4b MDA-MB-231 3.24 ± 0.13
Methyl Acrylate Ester 6e MCF-7 2.57 ± 0.16
Combretastatin A-4 (CA-4) MDA-MB-231 1.27 ± 0.09

Contribution to Specific Drug Classes (e.g., Fluoroquinolone Drugs like Sparfloxacin)

While specific details on the synthesis of Sparfloxacin using this compound are not extensively detailed in the provided context, the broader class of N,N-dimethylamino acrylate derivatives are known intermediates in the synthesis of fluoroquinolone antibacterial agents. The general synthetic utility of these acrylates in forming the core ring systems of such drugs is a key aspect of their application in medicinal chemistry.

General Pharmacological Relevance of Dimethylamine (B145610) Pharmacophores

The dimethylamine (DMA) moiety is a significant pharmacophore present in a wide array of FDA-approved drugs. rsc.org This functional group is crucial for modulating the biological activity of a molecule and is found in drugs with diverse therapeutic applications, including antihistaminic, anticancer, and analgesic properties. rsc.org The presence of the dimethylamino group in this compound makes it a valuable starting material for synthesizing compounds that can interact with various biological targets. Therapeutically, DMA derivatives have demonstrated effectiveness in treating infectious diseases and have shown anticancer activity by targeting biochemical pathways involved in tumor growth. rsc.org

Mechanistic Insights into Biological Interactions and Molecular Targets

The biological activity of acrylate derivatives, particularly in the context of cancer, is often linked to their interaction with specific molecular targets. The ethyl ester analog of the title compound, ethyl 2-acetyl-3-(dimethylamino)acrylate, is known to engage in Michael addition reactions, a mechanism that can be crucial for covalent bonding with biological macromolecules, such as proteins.

In the realm of anticancer research, certain acrylate derivatives have been identified as tubulin polymerization inhibitors. nih.gov For instance, acrylic acid derivative 4b was found to inhibit β-tubulin polymerization by 80.07%, comparable to the known inhibitor Combretastatin A-4. nih.gov This inhibition of tubulin disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). nih.gov This mechanism highlights how the acrylate scaffold can be leveraged to design potent anticancer agents that target the cellular machinery of cancer cells.

Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 2-acetyl-3-(dimethylamino)acrylate, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the vinylic proton, the methyl protons of the acetyl and ester groups, and the N,N-dimethylamino protons. The chemical shift (δ) of the vinylic proton is significantly influenced by the electron-donating dimethylamino group and the electron-withdrawing acetyl and ester groups, typically appearing in the downfield region.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org Key signals include those for the two carbonyl carbons (one from the acetyl group and one from the methyl ester), the olefinic carbons of the acrylate (B77674) backbone, the methyl carbons of the ester and acetyl groups, and the carbons of the dimethylamino group. libretexts.org Carbons in electron-poor environments, such as carbonyl carbons, resonate at higher chemical shifts (downfield). libretexts.org

Based on the structure and typical chemical shift values for similar enaminone and acrylate systems, the following table outlines the predicted NMR data.

Assignment Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
Vinylic CH7.5 - 7.8 (singlet)155 - 160
N(CH₃)₂2.9 - 3.2 (singlet)40 - 45
OCH₃ (Ester)3.6 - 3.8 (singlet)50 - 55
COCH₃ (Acetyl)2.2 - 2.4 (singlet)28 - 32
C=C (quaternary)-95 - 100
C=O (Ester)-165 - 170
C=O (Acetyl)-195 - 200

Note: Predicted values are based on general chemical shift theory and data for analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. msu.edu For this compound (molecular formula C₈H₁₃NO₃), the molecular weight is 171.19 g/mol . ambeed.comscbt.com

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 171. This peak confirms the molecular weight of the compound. The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, leading to a fragment ion at m/z 140.

Loss of an acetyl radical (•COCH₃) , resulting in a fragment at m/z 128.

Cleavage of the dimethylamino group , which can lead to various smaller fragments.

McLafferty rearrangement , if sterically feasible, involving the acetyl carbonyl group.

Proposed Fragment Structure m/z (Mass/Charge Ratio)
Molecular Ion[C₈H₁₃NO₃]⁺171
[M - •OCH₃]⁺[C₇H₁₀NO₂]⁺140
[M - •COCH₃]⁺[C₆H₁₀NO₂]⁺128
[M - COOCH₃]⁺[C₇H₁₂NO]⁺112

Note: This table represents plausible fragmentation pathways; actual spectra may show additional or different fragments depending on the ionization method (e.g., EI vs. ESI). msu.edueuropa.eu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups. spectroscopyonline.com

The conjugated system, which includes the C=C double bond and the two carbonyl groups, influences the positions of their respective absorption bands. The key characteristic IR absorptions are:

C=O Stretching (Ester): A strong absorption band is expected in the region of 1720-1700 cm⁻¹, which is slightly lower than a typical saturated ester due to conjugation.

C=O Stretching (Ketone): Another strong band for the acetyl carbonyl group is expected around 1680-1660 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond, part of the enaminone system, typically appears as a strong band in the 1640-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching of the vinyl C-N bond is expected around 1350-1250 cm⁻¹.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester group will be present in the 1300-1100 cm⁻¹ region. spectroscopyonline.com

Vibrational Mode Functional Group Expected Absorption Range (cm⁻¹)
C=O StretchEster Carbonyl1720 - 1700
C=O StretchAcetyl Carbonyl1680 - 1660
C=C StretchAlkene (Enamine)1640 - 1600
C-H BendingMethyl groups1450 - 1375
C-N StretchVinylic Amine1350 - 1250
C-O StretchEster1300 - 1100

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for monitoring reaction progress. e3s-conferences.org Given the polarity of the compound, a reversed-phase HPLC method is typically suitable.

A general HPLC method for the analysis of acrylate compounds involves the following components: e3s-conferences.orge3s-conferences.org

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.

Detector: A UV detector is effective for this analysis, as the conjugated π-system of the molecule results in strong UV absorbance. e3s-conferences.org The detection wavelength is often set around the compound's λmax (~304 nm) for maximum sensitivity or at a lower wavelength like 210 nm to detect a broader range of acrylates. e3s-conferences.orgchembk.com

Quantification: The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The external standard method is used for quantitative analysis. e3s-conferences.org

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, X-Ray Analysis)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound possesses a highly conjugated "push-pull" system, where the dimethylamino group acts as an electron donor and the acetyl and ester groups act as electron acceptors across the C=C double bond. This extensive conjugation leads to a strong absorption in the UV region. For the structurally analogous ethyl ester, a maximum absorption wavelength (λmax) has been reported at 304 nm when measured in ethanol. chembk.comguidechem.com This absorption corresponds to a π → π* electronic transition.

X-Ray Analysis: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. researchgate.net Such an analysis would confirm the (E/Z) geometry of the double bond, which is typically found to be the E-isomer to minimize steric hindrance. As of now, publicly available crystal structure data for this compound is limited. If available, it would provide valuable data on the planarity of the conjugated system and details of intermolecular interactions. researchgate.net

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules like this compound. researchgate.net DFT calculations can provide insights that complement experimental data.

Key applications of DFT for this compound include:

Molecular Geometry Optimization: DFT can be used to calculate the lowest energy (most stable) three-dimensional structure of the molecule, confirming the planarity of the conjugated system and predicting bond lengths and angles.

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and the energy required for electronic excitation, which can be correlated with UV-Vis spectra.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the electron density distribution and predict sites of chemical reactivity. For an enaminone, the MEP map would show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their nucleophilic character, and positive potential (blue) near the vinylic proton and amino group, indicating sites susceptible to nucleophilic attack.

Reactivity Prediction: The versatile enaminone structure can act as both an electrophile and a nucleophile. DFT calculations can help rationalize its reactivity in various chemical reactions, such as cycloadditions or reactions with nucleophiles. researchgate.net

Ab Initio Methods for Quantum Mechanical Studies

Ab initio quantum mechanical methods are foundational for understanding the electronic structure and properties of molecules from first principles, without reliance on empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are employed to calculate molecular geometries, vibrational frequencies, and electronic properties.

A thorough literature search did not yield specific ab initio studies conducted on this compound. Research on analogous compounds, such as methyl-2-cyano-3-dimethylaminoacrylate, has utilized MP2 level calculations with 6-311++G** basis sets to investigate isomers and conformers, suggesting a similar approach could be valuable for the title compound. Such studies would elucidate the molecule's electronic distribution, stability of different conformations, and spectroscopic properties.

Molecular Docking for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is predominantly used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

There are no available research articles that specifically detail the use of molecular docking for this compound. For this compound to be studied using molecular docking, a specific biological target would need to be identified. The results would be highly dependent on the chosen protein's binding site and the scoring functions used in the docking algorithm.

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point.

No dedicated conformational analysis and energy minimization studies for this compound have been published. For a flexible molecule such as this, with rotatable bonds in the acrylate and dimethylamino moieties, such an analysis would be crucial to identify the most stable conformers. Vibrational spectroscopy on related compounds has suggested the existence of multiple conformers in different solvents, a finding that would typically be supported and explained by computational energy minimization.

Applications in Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate a quantitative measure of a chemical's structure to a specific biological activity or chemical reactivity.

A search of the scientific literature did not reveal any QSAR studies involving this compound. The development of a QSAR model would require a dataset of structurally related compounds with measured biological or chemical activity. Molecular descriptors for this compound, such as its logP, molar refractivity, and topological surface area, would be calculated and used as variables in the QSAR model.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Applications and Methodologies

Future research is poised to explore the broader synthetic utility of Methyl 2-acetyl-3-(dimethylamino)acrylate as a versatile building block. Its enamine and α,β-unsaturated ester moieties make it a prime candidate for a variety of organic transformations. Investigations into novel reaction pathways could yield a diverse range of heterocyclic and carbocyclic structures. Methodologies focusing on green chemistry, such as the use of eco-friendly solvents and catalysts, are anticipated to be a key focus in developing more sustainable synthetic routes involving this compound.

Integration into Advanced Materials Science Research

The integration of this compound into advanced materials science represents a significant area for future exploration. Its potential as a monomer or modifying agent in polymer synthesis could lead to the development of novel polymers with tailored properties. Research could focus on incorporating this molecule to enhance characteristics such as thermal stability, conductivity, or optical properties. The dimethylamino group, for instance, could be leveraged to create pH-responsive materials or polymers with specific catalytic activities.

Further Development within Pharmaceutical and Agrochemical Industries

While specific applications are not yet established, the structural motifs within this compound are of interest to the pharmaceutical and agrochemical sectors. Future research will likely involve the synthesis of derivative libraries to screen for biological activity. The core structure could serve as a scaffold for the development of new therapeutic agents or pesticides. Structure-activity relationship (SAR) studies on these derivatives will be crucial in identifying compounds with potential for further development.

Utilization in Combinatorial Chemistry and High-Throughput Synthesis Strategies

The reactivity of this compound makes it a suitable candidate for combinatorial chemistry and high-throughput synthesis. Future efforts may focus on utilizing this compound in the rapid generation of large, diverse libraries of small molecules. These libraries can then be screened efficiently for a wide range of biological and material science applications. The development of automated synthesis protocols involving this acrylate (B77674) will be instrumental in realizing its full potential in high-throughput discovery workflows.

Computational Design and Prediction of New Derivatives with Tuned Properties

Computational chemistry and molecular modeling are expected to play a pivotal role in guiding the future research of this compound. Theoretical studies can predict the reactivity of the molecule and the properties of its potential derivatives. Density functional theory (DFT) and other computational methods can be employed to design new molecules with specific electronic, optical, or biological properties, thereby streamlining experimental efforts and accelerating the discovery of new applications.

Data Table: Compound Properties

PropertyValue
IUPAC Name methyl (2E)-2-acetyl-3-(dimethylamino)prop-2-enoate
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS Number 203186-56-5

Q & A

Q. Q: What are the recommended synthetic routes for Methyl 2-acetyl-3-(dimethylamino)acrylate, and how can its purity be validated?

A:

  • Synthesis : The compound is typically synthesized via a condensation reaction between dimethylamine derivatives and acetylated acrylate precursors. A common approach involves nucleophilic substitution or Michael addition reactions under controlled pH and temperature conditions. Ethyl analogs (e.g., Ethyl 2-acetyl-3-(dimethylamino)acrylate) are synthesized using similar methods, suggesting the methyl ester variant may require methanol as a solvent for esterification .
  • Purity Validation : Use reversed-phase HPLC with UV detection (e.g., 254 nm) to quantify residual monomers. Calibrate against a certified reference standard, as described in pharmacopeial methods for related amino acrylates. Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) (¹H/¹³C) should confirm structural integrity, with attention to characteristic peaks for the dimethylamino (δ ~2.8–3.2 ppm) and acetyl groups (δ ~2.1–2.3 ppm) .

Stability and Storage Conditions

Q. Q: How should this compound be stored to prevent degradation, and what stability indicators should researchers monitor?

A:

  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to minimize hydrolysis and oxidation. Avoid prolonged exposure to moisture, as the ester group is susceptible to hydrolysis.
  • Stability Monitoring : Track changes in viscosity, color (e.g., yellowing), and NMR spectral shifts. Accelerated stability studies under elevated humidity (40–60% RH) and temperature (40°C) can predict shelf-life. Quantify degradation products like dimethylamine via ion chromatography or derivatization assays .

Analytical Challenges in Spectral Interpretation

Q. Q: What are common discrepancies in interpreting NMR or IR spectra of this compound, and how can they be resolved?

A:

  • NMR Challenges : The α,β-unsaturated ester moiety may exhibit coupling patterns (e.g., vicinal coupling constants >15 Hz for trans-configuration) that overlap with dimethylamino signals. Use 2D NMR (COSY, HSQC) to resolve ambiguities.
  • IR Challenges : The carbonyl stretch (~1700 cm⁻¹) may split due to conjugation with the dimethylamino group. Compare spectra with computational simulations (DFT) or reference compounds. For unresolved peaks, cross-validate with high-resolution mass spectrometry (HRMS) .

Advanced: Mechanistic Insights in Polymerization Reactions

Q. Q: How does the dimethylamino group influence the polymerization kinetics of this compound in radical or anionic systems?

A:

  • Radical Polymerization : The electron-donating dimethylamino group enhances reactivity by stabilizing propagating radicals via resonance. However, steric hindrance from the acetyl group may reduce chain mobility, requiring initiators like AIBN at elevated temperatures (60–80°C).
  • Anionic Polymerization : The amino group acts as a nucleophilic catalyst, accelerating initiation but risking side reactions (e.g., Michael addition). Use controlled initiators (e.g., t-BuLi) in anhydrous THF at low temperatures (–78°C) to suppress branching .

Contradictory Data in Solubility and Reactivity

Q. Q: How can researchers reconcile conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

A:

  • Polar Solvents : The compound exhibits moderate solubility in DMSO or DMF due to hydrogen bonding with the dimethylamino group. However, steric effects from the acetyl group may reduce solubility in water.
  • Nonpolar Solvents : Limited solubility in hexane or toluene suggests dipole-dipole interactions dominate. Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility. Experimental validation via turbidimetry or dynamic light scattering (DLS) is recommended .

Advanced Applications in Drug Delivery Systems

Q. Q: What methodologies are employed to evaluate this compound as a pH-responsive carrier in drug delivery?

A:

  • pH-Responsive Design : The dimethylamino group protonates under acidic conditions (e.g., tumor microenvironments), enabling controlled drug release. Synthesize block copolymers with PEG or PLA segments via RAFT polymerization.
  • In Vitro Testing : Use fluorescence spectroscopy to track payload release at pH 5.0 vs. 7.4. Cytocompatibility assays (e.g., MTT) on HEK-293 or HeLa cells validate safety. Confocal microscopy can visualize intracellular trafficking .

Mitigating Side Reactions in Functionalization

Q. Q: What strategies minimize undesired side reactions when functionalizing this compound with thiols or amines?

A:

  • Thiol-Ene Reactions : Use photoinitiators (e.g., Irgacure 2959) under UV light (365 nm) to ensure regioselectivity. Monitor conversion via FT-IR for thiol (-SH) peak disappearance (~2570 cm⁻¹).
  • Amino-Acrylate Coupling : Protect the dimethylamino group with Boc anhydride to prevent nucleophilic attack. Employ coupling agents like EDC/HOBt in dry DCM. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Safety and Handling Protocols

Q. Q: What engineering controls and PPE are critical when handling this compound in laboratory settings?

A:

  • Engineering Controls : Use closed systems (e.g., Schlenk lines) for transfers. Local exhaust ventilation (LEV) with HEPA filters minimizes vapor inhalation.
  • PPE : Wear nitrile gloves (tested to EN374), chemical-resistant aprons, and indirect-vent goggles. For spills, neutralize with 5% acetic acid before disposal. Emergency showers and eyewash stations must be accessible .

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Feasible Synthetic Routes

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Methyl 2-acetyl-3-(dimethylamino)acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.